molecular formula C15H14FNO3S B2523603 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-27-7

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2523603
CAS No.: 339097-27-7
M. Wt: 307.34
InChI Key: FOEXXOSQZHPYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H14FNO3S and its molecular weight is 307.34. The purity is usually 95%.
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Scientific Research Applications

Neurochemical Properties and Wakefulness

Modafinil is known for its ability to occupy dopamine and norepinephrine transporters in vivo, suggesting its role in enhancing wakefulness by modulating these neurotransmitter activities. The compound has shown to interact with catecholamine transporters in the brain, which could explain its effects on wakefulness and potential use in treating disorders related to dopamine and norepinephrine dysregulation (Madras et al., 2006).

Analytical Challenges in Modafinil Analysis

Research into the thermal degradation of modafinil and related compounds during gas chromatography-mass spectrometry analysis has highlighted potential analytical ambiguities. This study underscores the need for careful analytical approaches when examining modafinil and its derivatives, which could impact its applications in forensic and clinical settings (Dowling et al., 2017).

Chemical Modification for Medical Applications

Studies on chemical modifications of cellular membranes provide insights into how modafinil's chemical structure could be adapted for various biomedical applications. These modifications can influence ion permeability, which is crucial for understanding cellular processes and developing targeted therapies (Knauf & Rothstein, 1971).

Synthesis and Application in Polymer Technology

Research on the synthesis of new monomers and copolymers using components structurally related to modafinil indicates the potential for creating advanced materials with specific properties, such as high proton conductivity for fuel cell applications. This highlights the versatility of modafinil's chemical structure for applications beyond pharmacology (Kim, Robertson, & Guiver, 2008).

Broad-Spectrum Antiepileptic Potential

The identification of compounds structurally related to modafinil as broad-spectrum antiepileptic drug candidates suggests the potential for developing new treatments for epilepsy. This research emphasizes modafinil's chemical framework as a basis for discovering new therapeutic agents (Tanaka et al., 2019).

Future Directions

The inventors of this compound claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there is ongoing research into the potential uses and benefits of this compound.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXXOSQZHPYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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